molecular formula C18H24O4S B14425517 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- CAS No. 82488-05-9

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)-

Cat. No.: B14425517
CAS No.: 82488-05-9
M. Wt: 336.4 g/mol
InChI Key: BQJGCOOACORDLJ-ZBFHGGJFSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C10H16O2, and it has a molecular weight of 168.2328 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2,2-dimethyl-3-(2-methyl-1-propenyl) in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- is unique due to its specific ester functional group and the presence of a methylsulfonyl phenyl moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

82488-05-9

Molecular Formula

C18H24O4S

Molecular Weight

336.4 g/mol

IUPAC Name

(2-methylsulfonylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C18H24O4S/c1-12(2)10-14-16(18(14,3)4)17(19)22-11-13-8-6-7-9-15(13)23(5,20)21/h6-10,14,16H,11H2,1-5H3/t14-,16+/m1/s1

InChI Key

BQJGCOOACORDLJ-ZBFHGGJFSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2S(=O)(=O)C)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2S(=O)(=O)C)C

Origin of Product

United States

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